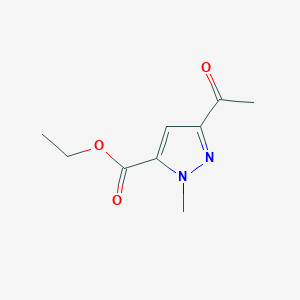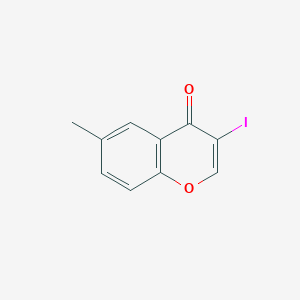![molecular formula C8H16O2 B1377066 [1-(Ethoxymethyl)cyclobutyl]methanol CAS No. 1423028-33-4](/img/structure/B1377066.png)
[1-(Ethoxymethyl)cyclobutyl]methanol
Overview
Description
1-(Ethoxymethyl)cyclobutylmethanol, or EMCDM, is an organic compound belonging to the cyclobutylmethanol family. It is a colorless liquid with a boiling point of 97.1 °C and a melting point of -21.6 °C. It is a relatively new compound, first synthesized in the late 1990s. EMCDM is an important precursor for a variety of pharmaceuticals and industrial chemicals. It has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and polymers.
Scientific Research Applications
Surface Chemistry and Catalysis
- Methanol as a Probe for Surface Sites : Methanol has been employed as a "smart" molecule to study the surface sites of metal oxide catalysts like ceria nanocrystals. The adsorption and desorption of methanol help in probing the nature of surface sites on different crystal facets, which is crucial for understanding the catalytic activity and design of ceria-based catalysts (Wu et al., 2012).
Organic Synthesis and Reaction Mechanisms
- Lewis-Acid-Catalyzed Reactions : Compounds like bis(4-alkoxyphenyl)methanol participate in Lewis-acid-catalyzed reactions with cyclopropanes to produce polysubstituted cyclopentenes. These reactions are significant for synthesizing complex molecular structures with moderate to good yields, showcasing the versatility of alkoxyphenyl methanols in organic synthesis (Yao et al., 2009).
Materials Science and Metal-Organic Frameworks
- Synthesis of Metal-Organic Complexes : Research has shown the synthesis and structural analysis of metal-organic complexes involving cyclobutylmethyl motifs. These studies provide insights into the coordination chemistry and potential applications of such complexes in materials science (Jegorov et al., 2006).
Hydrogenation Reactions and Methanol Utilization
- Methanol as Hydrogen Source : Utilizing methanol as a hydrogen source in chemoselective transfer hydrogenation of α,β-unsaturated ketones has been demonstrated. This approach provides a safe and economical method for hydrogenation reactions, highlighting methanol's role beyond a solvent or feedstock (Aboo et al., 2019).
properties
IUPAC Name |
[1-(ethoxymethyl)cyclobutyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-2-10-7-8(6-9)4-3-5-8/h9H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWRQETLDSCFDFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1(CCC1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(Ethoxymethyl)cyclobutyl]methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-Butyl 3-(aminomethyl)-1,7-dioxa-10-azaspiro[4.6]undecane-10-carboxylate](/img/structure/B1376983.png)

![2-(2-Aminoethyl)-3',6'-bis(diethylamino)spiro[isoindoline-1,9'-xanthen]-3-one](/img/structure/B1376989.png)




![Tert-butyl 1-oxa-8-azaspiro[4.5]dec-3-ylcarbamate](/img/structure/B1376999.png)





